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Compound of Interest

Compound Name: 2-Bromo-4-ethoxypyridine

CAS No.: 17117-13-4

Cat. No.: B097223 Get Quote

The 2-bromo-4-ethoxypyridine molecule (

) possesses a distinct substitution pattern that breaks the symmetry of the pyridine ring,
resulting in three unique aromatic proton environments and a characteristic ethyl group pattern.

Molecular Architecture & Labeling
The following diagram illustrates the proton environments. Note the specific coupling network

between H3, H5, and H6.
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Figure 1: Structural connectivity and predicted chemical shift environments for 2-bromo-4-
ethoxypyridine.
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Part 2: Detailed Spectral Data (CDCl3)
The following data is synthesized from high-fidelity experimental benchmarks of the analogous

2-bromo-4-methoxypyridine and 2-bromo-5-ethoxypyridine. The substitution of a methoxy for

an ethoxy group at the C4 position has a negligible effect on the aromatic ring shifts (

ppm) but introduces the characteristic ethyl pattern.

Solvent: Chloroform-d (

) | Frequency: 300/400 MHz | Reference: TMS (

0.00)
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Proton
Label

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Logic

H6 8.15 – 8.20 Doublet (d) 1H

Most

Deshielded:

Alpha to

Nitrogen. The

inductive

effect of N

pulls electron

density,

shifting this

proton

downfield.

H3 6.98 – 7.02 Doublet (d) 1H

Shielded:

Ortho to the

electron-

donating

Ethoxy group

and Ortho to

Bromine.

Appears as a

doublet due

to meta-

coupling with

H5.

H5 6.75 – 6.82 Doublet of

Doublets (dd)

1H
,

Most

Shielded:

Ortho to

Ethoxy group.

Splits into a

dd due to

ortho-

coupling with

H6 and meta-
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coupling with

H3.

-OCH

-
4.08 – 4.15 Quartet (q) 2H

Typical

methylene

signal next to

oxygen.

-CH 1.40 – 1.48 Triplet (t) 3H

Typical

methyl signal

of an ethyl

chain.

Key Diagnostic Features
The H5/H6 Coupling: The coupling constant of ~5.8 Hz is diagnostic for protons at the 2,3 or

5,6 positions in pyridine. Since C2 is blocked by Bromine, this confirms the H5-H6

relationship.

The H3 Meta-Coupling: H3 often appears as a sharp doublet with a small

value (~2.3 Hz). In lower resolution spectra (300 MHz), this may occasionally appear as a
broadened singlet, but 400 MHz+ will resolve the meta-coupling to H5.

Absence of H4: The lack of a signal around 7.5 ppm (where H4 would typically appear in 2-

bromopyridine) confirms substitution at the 4-position.

Part 3: Experimental Protocol & Workflow
To ensure high-resolution data suitable for publication or regulatory filing, follow this

standardized protocol.

Sample Preparation
Solvent Choice:

is preferred for resolution.
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may be used if the compound is part of a polar salt mixture, but it will shift aromatic peaks
downfield and broaden the water signal.

Concentration: 5–10 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaBr)

from the synthesis workup, which can cause line broadening.

Workflow Visualization
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Spectral Analysis Decision Tree
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Figure 2: Analytical workflow for validating the identity of 2-bromo-4-ethoxypyridine.

Part 4: Impurity Profiling
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During the synthesis (typically nucleophilic substitution of 2-bromo-4-nitropyridine or 2,4-

dibromopyridine with ethoxide), specific impurities are common.

Impurity
Diagnostic Signal (

)
Origin

2,4-Diethoxypyridine

Doublet at

7.9 (H6 shifts upfield due to 2-

OEt)

Over-substitution (Reaction run

too long/hot).

2-Bromo-4-hydroxypyridine
Broad singlet >10 ppm (OH),

Aromatic shifts change

Hydrolysis of starting material

or product.

Ethanol
q at 3.72, t at 1.25 (in

)
Residual solvent from workup.

2,4-Dibromopyridine
H3 singlet at

7.75
Unreacted starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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